

# Lycopsamine N-oxide: A Technical Overview of its Chemical Profile and Biological Activity

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Compound of Interest		
Compound Name:	Lycopsamine N-oxide	
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**Lycopsamine N-oxide** is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the Boraginaceae family, such as comfrey (Symphytum officinale).[1][2] As a secondary metabolite, it plays a role in the plant's defense mechanisms. This document provides an in-depth guide to the chemical structure, properties, and biological implications of **Lycopsamine N-oxide**, with a focus on its metabolic activation and toxicological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

## **Chemical Structure and Identification**

**Lycopsamine N-oxide** is the N-oxide derivative of lycopsamine. Its chemical structure is characterized by a retronecine-type pyrrolizidine core.

- IUPAC Name: [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[1][3]
- Canonical SMILES: C--INVALID-LINK--C)(C(=0)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-])O">C@@HO[1][3]
- InChi Key: DNAWGBOKUFFVMB-FVZLBROTSA-N[3]

## Physicochemical and Quantitative Data



A summary of the key physicochemical properties of **Lycopsamine N-oxide** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C15H25NO6	[1][2][4]
Molecular Weight	315.36 g/mol	[1][2][3]
CAS Number	95462-15-0	[1][4]
Appearance	White to light yellow solid	[5]
Melting Point	>70°C (decomposes)	[5]
Solubility	Slightly soluble in Chloroform and Methanol	[5]
pKa (Predicted)	12.54 ± 0.29	[5]
Storage Conditions	Store at < -15°C in a dry, well- sealed container	[1][5]

## **Experimental Protocols**

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of **Lycopsamine N-oxide**. These methods are based on established procedures for pyrrolizidine alkaloids and may require optimization for specific plant matrices or analytical instrumentation.

## **Extraction and Isolation from Plant Material**

This protocol describes a common method for extracting and enriching **Lycopsamine N-oxide** from dried plant material.

- · Sample Preparation:
  - Air-dry the plant material (e.g., leaves, roots) at room temperature until brittle.
  - Grind the dried material into a fine powder using a mechanical mill.



#### Extraction:

- Macerate the powdered plant material in methanol for 24-48 hours at room temperature with occasional agitation.
- Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.
- Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

#### Acid-Base Partitioning:

- Dissolve the crude extract in 0.5 M sulfuric acid.
- Wash the acidic solution with diethyl ether or chloroform to remove lipophilic compounds.
- The aqueous phase, containing the protonated alkaloids and their N-oxides, is retained.
- Reduction of N-oxides (Optional, for analysis of total alkaloids):
  - To reduce the N-oxides to their corresponding tertiary amine alkaloids, add zinc dust to the acidic aqueous solution and stir for several hours.
  - Filter the solution to remove the excess zinc.

#### Isolation:

- Make the acidic solution alkaline (pH 9-10) with ammonium hydroxide.
- Perform liquid-liquid extraction with chloroform or dichloromethane to extract the free base alkaloids.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield an alkaloid-rich fraction.

#### Purification:



 Further purification can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography.

## **Analytical Determination by LC-MS/MS**

This protocol outlines a general method for the quantification of **Lycopsamine N-oxide** in extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- · Sample Preparation:
  - Dissolve the purified extract or a known amount of the crude extract in the initial mobile phase.
  - Filter the sample through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions:
  - LC System: UHPLC system.
  - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other alkaloids.
  - Flow Rate: 0.3 mL/min.
  - Column Temperature: 40°C.
  - Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
  - Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  - Ionization Mode: Heated Electrospray Ionization (HESI).



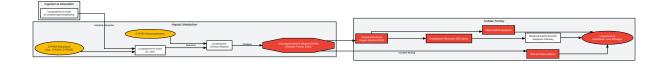
- Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
- Precursor Ion: [M+H]+ for Lycopsamine N-oxide (m/z 316.1755).
- Product Ions: Specific product ions for quantification and confirmation need to be determined by direct infusion of a standard.
- Collision Energy: Optimized for the specific instrument and precursor/product ion pair.

## **Biological Activity and Toxicological Pathway**

**Lycopsamine N-oxide** itself is considered a pro-toxin. Its toxicity is manifested after metabolic activation in the liver. This process is a critical area of study in toxicology and drug metabolism.

## **Metabolic Activation and Hepatotoxicity**

The primary mechanism of **Lycopsamine N-oxide** toxicity involves its conversion to a reactive intermediate in the liver.[2] This pathway is illustrated in the diagram below.



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